molecular formula C10H12BrNO2 B8350600 Methyl isoindoline-5-carboxylate hydrobromide

Methyl isoindoline-5-carboxylate hydrobromide

Cat. No. B8350600
M. Wt: 258.11 g/mol
InChI Key: LAAAYKJHIPUYMA-UHFFFAOYSA-N
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Patent
US08575193B2

Procedure details

2-(Toluene-4-sulfonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester (5.00 g) are dissolved in 33% HBr/HOAc (39 mL) and stirred for 16 h at ambient temperature. The reaction mixture is evaporated and the residue is treated with MeOH (40 mL). The resulting solid is separated, washed and dried. 3.00 g of the title compound are obtained with MP of 243-246° C.
Name
2-(Toluene-4-sulfonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[CH2:10][N:9](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:8]2)=[O:4].[BrH:24].CC(O)=O>>[BrH:24].[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[CH2:10][NH:9][CH2:8]2)=[O:4] |f:1.2,3.4|

Inputs

Step One
Name
2-(Toluene-4-sulfonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester
Quantity
5 g
Type
reactant
Smiles
COC(=O)C=1C=C2CN(CC2=CC1)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
39 mL
Type
reactant
Smiles
Br.CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
ADDITION
Type
ADDITION
Details
the residue is treated with MeOH (40 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid is separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Br.COC(=O)C=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.